molecular formula C27H30N2O3 B11051274 1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine

1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine

Cat. No. B11051274
M. Wt: 430.5 g/mol
InChI Key: BBKUJNYJOGPTRZ-JUWMQZRYSA-N
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Description

1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is an organic compound characterized by its complex structure, which includes multiple ethoxyphenyl groups and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and a diamine precursor. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its imine functionalities.

    Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable imine linkages.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine largely depends on its application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors through its imine groups, potentially inhibiting their activity.

    Catalysis: As a ligand, it can coordinate with metal ions to form complexes that facilitate various catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-N,N’-bis[(E)-(2-methoxyphenyl)methylidene]methanediamine
  • 1-(2-hydroxyphenyl)-N,N’-bis[(E)-(2-hydroxyphenyl)methylidene]methanediamine

Uniqueness

1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and overall stability compared to its methoxy or hydroxy analogs. These properties can make it more suitable for specific applications, such as in organic synthesis or material science.

This detailed overview provides a comprehensive understanding of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine, covering its synthesis, reactions, applications, and comparisons with similar compounds

properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-1-(2-ethoxyphenyl)-N-[(2-ethoxyphenyl)-[(E)-(2-ethoxyphenyl)methylideneamino]methyl]methanimine

InChI

InChI=1S/C27H30N2O3/c1-4-30-24-16-10-7-13-21(24)19-28-27(23-15-9-12-18-26(23)32-6-3)29-20-22-14-8-11-17-25(22)31-5-2/h7-20,27H,4-6H2,1-3H3/b28-19+,29-20+

InChI Key

BBKUJNYJOGPTRZ-JUWMQZRYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/C(/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3OCC

Canonical SMILES

CCOC1=CC=CC=C1C=NC(C2=CC=CC=C2OCC)N=CC3=CC=CC=C3OCC

Origin of Product

United States

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